4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-thiane]-5-carbonitrile
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Overview
Description
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[74002,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile is a complex organic compound with a unique spiro structure This compound is characterized by its intricate arrangement of oxygen, sulfur, nitrogen, and carbon atoms, forming a tricyclic system
Preparation Methods
The synthesis of 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:
Chemical Reactions Analysis
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the spiro structure can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles such as amines and alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure may allow it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile include:
4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol: This compound shares a similar spirocyclic core but differs in the functional groups attached to the core.
1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds have a similar spiro structure and have been investigated for their anti-ulcer activity.
The uniqueness of 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile lies in its specific arrangement of functional groups and the potential for diverse chemical reactivity and biological activity.
Properties
CAS No. |
674805-28-8 |
---|---|
Molecular Formula |
C17H17N3OS2 |
Molecular Weight |
343.5g/mol |
IUPAC Name |
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-thiane]-5-carbonitrile |
InChI |
InChI=1S/C17H17N3OS2/c1-9-7-10(2)20-16-12(9)13-14(23-16)17(3-5-22-6-4-17)11(8-18)15(19)21-13/h7H,3-6,19H2,1-2H3 |
InChI Key |
YMUACQGRPFSCTH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCSCC4)C(=C(O3)N)C#N)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCSCC4)C(=C(O3)N)C#N)C |
Origin of Product |
United States |
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